3,3-Difluoropiperidin-4-one hydrochloride
Overview
Description
3,3-Difluoropiperidin-4-one hydrochloride is a chemical compound with the molecular formula C5H8ClF2NO and a molecular weight of 171.57 g/mol. It is a hydrochloride salt of piperidinone with two fluoride substituents at the 3-position. This compound is used as a building block in various chemical syntheses and has applications in medicinal chemistry and biochemistry .
Scientific Research Applications
3,3-Difluoropiperidin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biological pathways and enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a ubiquitous building block in pharmaceutical active ingredients (apis) .
Mode of Action
3,3-Difluoropiperidin-4-one hydrochloride can attach to molecular scaffolds effortlessly through amination . This fluorinated piperidine building block improves the potency of an agonist of the apelin receptor with an effective concentration EC 50 from 162 nM to 6.5 nM .
Biochemical Pathways
It has been found to enhance the selectivity of estrogen-positive breast cancer (1600 folds selectivity) .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoropiperidin-4-one hydrochloride typically involves the fluorination of piperidinone derivatives. One common method includes the reaction of piperidinone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoropiperidin-4-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidinones, N-oxides, and reduced piperidine derivatives .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropiperidine hydrochloride: Similar in structure but lacks the ketone group.
3,3-Difluoropiperidin-4-ol hydrochloride: Contains a hydroxyl group instead of a ketone.
1-Benzyl-3,3-difluoropiperidin-4-one: Contains a benzyl group at the nitrogen atom
Uniqueness
3,3-Difluoropiperidin-4-one hydrochloride is unique due to the presence of both fluorine atoms and the ketone group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile building block in synthetic chemistry and a valuable intermediate in pharmaceutical research .
Properties
IUPAC Name |
3,3-difluoropiperidin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO.ClH/c6-5(7)3-8-2-1-4(5)9;/h8H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNYCEFQCLYCNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523618-12-3 | |
Record name | 4-Piperidinone, 3,3-difluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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